2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine 2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549037-45-6
VCID: VC11823848
InChI: InChI=1S/C19H21N5O2/c1-14-10-18(26-23-14)13-24-8-4-17(5-9-24)25-19-21-11-16(12-22-19)15-2-6-20-7-3-15/h2-3,6-7,10-12,17H,4-5,8-9,13H2,1H3
SMILES: CC1=NOC(=C1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol

2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine

CAS No.: 2549037-45-6

Cat. No.: VC11823848

Molecular Formula: C19H21N5O2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine - 2549037-45-6

Specification

CAS No. 2549037-45-6
Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
IUPAC Name 3-methyl-5-[[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2-oxazole
Standard InChI InChI=1S/C19H21N5O2/c1-14-10-18(26-23-14)13-24-8-4-17(5-9-24)25-19-21-11-16(12-22-19)15-2-6-20-7-3-15/h2-3,6-7,10-12,17H,4-5,8-9,13H2,1H3
Standard InChI Key QRHMDOFZIIDTMG-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4
Canonical SMILES CC1=NOC(=C1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4

Introduction

Structural Characterization

Molecular Architecture

The compound features a pyrimidine core substituted at the 2-position with a piperidin-4-yloxy group and at the 5-position with a pyridin-4-yl moiety. The piperidine ring is further functionalized with a 3-methyl-1,2-oxazol-5-ylmethyl group. Key structural attributes include:

  • Molecular Formula: C19H21N5O2\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{2}

  • Molecular Weight: 351.4 g/mol

  • IUPAC Name: 3-methyl-5-[[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2-oxazole

The presence of nitrogen-rich heterocycles (pyrimidine, pyridine, oxazole) and a piperidine scaffold suggests potential interactions with biological targets, particularly enzymes or receptors in the central nervous system.

Table 1: Physicochemical Properties

PropertyValue
CAS Registry Number2549037-45-6
Molecular FormulaC19H21N5O2\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{2}
Molecular Weight351.4 g/mol
SMILES NotationCC1=NOC(=C1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4
Topological Polar Surface Area85.6 Ų (calculated)

Synthetic Methodology

Table 2: Hypothetical Reaction Conditions

StepReaction TypeReagents/Conditions
1Oxazole CyclizationNH4OAc\text{NH}_4\text{OAc}, acetic acid, reflux
2Piperidine AlkylationK2_2CO3_3, DMF, 80°C
3Pyrimidine-Piperidine CouplingDIAD, PPh3_3, THF, 0°C to RT

Industrial-scale production would likely employ continuous flow chemistry to optimize yield and purity.

Biological Relevance and Mechanistic Insights

Kinase Inhibition Hypotheses

The pyrimidine core resembles ATP-competitive kinase inhibitors (e.g., imatinib), suggesting potential activity against:

  • Tropomyosin receptor kinase (Trk): Involved in neurotrophin signaling.

  • Cyclin-dependent kinases (CDKs): Regulators of cell cycle progression in neurodegenerative disorders.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Related Compounds

CompoundKey Structural DifferencesReported Activity
Target CompoundPiperidine-oxazole-pyrimidineHypothesized kinase modulation
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazinePiperazine instead of piperidineLife science research applications
Piclamilast (RP-73,401)Dichloropyridyl-anisamide structurePDE4 inhibition, anti-inflammatory

The substitution of piperidine for piperazine in the target compound may enhance CNS penetration compared to analogs with bulkier substituents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator